molecular formula C24H20N2O3 B2937364 4-[4-(3,4-Dimethylphenyl)phthalazin-1-yl]oxy-3-methoxybenzaldehyde CAS No. 326608-15-5

4-[4-(3,4-Dimethylphenyl)phthalazin-1-yl]oxy-3-methoxybenzaldehyde

Cat. No.: B2937364
CAS No.: 326608-15-5
M. Wt: 384.435
InChI Key: DBSIRQQVNZTJDT-UHFFFAOYSA-N
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Description

4-[4-(3,4-Dimethylphenyl)phthalazin-1-yl]oxy-3-methoxybenzaldehyde is a high-purity chemical reagent designed for research applications in medicinal chemistry and drug discovery. This compound features a phthalazine core, a scaffold of significant interest in the development of novel bioactive molecules. Scientific literature has identified phthalazine derivatives as a promising chemotype for impairing the Transforming Growth Factor-beta (TGF-β) signaling pathway, a crucial cytokine pathway involved in cell homeostasis, immune responses, and wound repair . Dysregulation of the TGF-β pathway is associated with various diseases, including cancer, fibrosis, and autoimmune disorders, making it a prominent therapeutic target . Notably, research indicates that certain phthalazine-based compounds can inhibit the TGF-β-Smad pathway without directly inhibiting the TGFβRI kinase, suggesting a novel, non-kinase inhibitory mechanism of action . This mechanism is particularly valuable for exploring TGF-β biology while potentially mitigating the off-target liabilities often associated with ATP-competitive kinase inhibitors . The structure of this compound incorporates a 3,4-dimethylphenyl group and a 3-methoxybenzaldehyde moiety, which may be key for its interaction with biological targets. Researchers can utilize this compound as a key intermediate for synthesizing more complex phthalazine derivatives or as a tool compound for phenotypic screening in cell-based assays, such as those employing luciferase reporters under TGFβ-Smad transcriptional control . This product is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[4-(3,4-dimethylphenyl)phthalazin-1-yl]oxy-3-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O3/c1-15-8-10-18(12-16(15)2)23-19-6-4-5-7-20(19)24(26-25-23)29-21-11-9-17(14-27)13-22(21)28-3/h4-14H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBSIRQQVNZTJDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)OC4=C(C=C(C=C4)C=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

A similar compound, ddt26, has been shown to exhibit potent inhibitory activity againstBRD4 . BRD4 is a member of the bromodomain and extra-terminal (BET) family of proteins, which play a key role in gene transcription.

Pharmacokinetics

The molecular weight of the compound is384.435 , which could influence its pharmacokinetic properties. Generally, compounds with a molecular weight under 500 have better absorption and distribution.

Biological Activity

4-[4-(3,4-Dimethylphenyl)phthalazin-1-yl]oxy-3-methoxybenzaldehyde is a compound of interest due to its potential biological activities. This article aims to synthesize available research findings on its biological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a complex structure that includes a phthalazin moiety and methoxy functional groups. Its molecular formula is C17_{17}H16_{16}N2_{2}O3_{3}, with a molecular weight of 300.32 g/mol. The presence of the dimethylphenyl group suggests potential interactions with biological targets, making it a candidate for pharmacological studies.

Anticancer Activity

Recent studies have indicated that derivatives of phthalazin compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines, including breast and lung cancers. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as MAPK and PI3K/Akt .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of phthalazin derivatives. These compounds can inhibit the production of pro-inflammatory cytokines and reduce the expression of COX-2 and iNOS in macrophages, suggesting a potential therapeutic role in inflammatory diseases .

Antioxidant Activity

The antioxidant capability of this compound has been evaluated in vitro, showing significant free radical scavenging activity. This property is crucial for protecting cells from oxidative stress-related damage, which is linked to various chronic diseases .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzyme Activity : It may act as an inhibitor for specific enzymes involved in tumor progression.
  • Modulation of Gene Expression : The compound can influence gene expression related to apoptosis and cell cycle regulation.
  • Interaction with Receptors : Potential binding to specific receptors may alter cellular signaling pathways.

Study 1: Anticancer Efficacy

In a study conducted on human breast cancer cell lines (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating significant potency compared to standard chemotherapeutics .

Study 2: Anti-inflammatory Response

Another investigation assessed the anti-inflammatory effects on LPS-stimulated macrophages. The results demonstrated that treatment with the compound significantly reduced TNF-alpha and IL-6 levels, highlighting its potential application in managing inflammatory conditions .

Data Summary

Biological ActivityObservationsReference
AnticancerSignificant reduction in cell viability
Anti-inflammatoryDecreased levels of pro-inflammatory cytokines
AntioxidantEffective free radical scavenging

Chemical Reactions Analysis

Aldehyde Group Reactivity

The benzaldehyde moiety is highly reactive, enabling nucleophilic additions, oxidations, and reductions:

  • Nucleophilic Addition : The aldehyde group can undergo Grignard or organometallic additions to form secondary alcohols. For example, reaction with methylmagnesium bromide would yield 4-[4-(3,4-dimethylphenyl)phthalazin-1-yl]oxy-3-methoxybenzyl alcohol .

  • Oxidation : Under acidic conditions (e.g., KMnO₄ or CrO₃), the aldehyde oxidizes to the corresponding carboxylic acid .

  • Reduction : Catalytic hydrogenation (H₂/Pd) or NaBH₄ reduces the aldehyde to a primary alcohol .

Key Data :

Reaction TypeConditionsProduct
OxidationKMnO₄, H₂SO₄, Δ4-[4-(3,4-Dimethylphenyl)phthalazin-1-yl]oxy-3-methoxybenzoic acid
ReductionNaBH₄, MeOH4-[4-(3,4-Dimethylphenyl)phthalazin-1-yl]oxy-3-methoxybenzyl alcohol

Ether Linkage Stability

The phthalazin-1-yloxy ether bridge may undergo cleavage under strong acidic or basic conditions:

  • Acidic Hydrolysis (e.g., HBr/HOAc): Cleavage of the ether bond could regenerate the parent phenol and phthalazine derivatives .

  • Nucleophilic Displacement : The electron-deficient phthalazine ring may facilitate substitution at the oxygen-linked position under SNAr conditions (e.g., amines or thiols) .

Hypothetical Example :

Compound+H2N RDMSO 100 C4NH R substituted phthalazine+3methoxy 4 hydroxybenzaldehyde\text{Compound}+\text{H}_2\text{N R}\xrightarrow{\text{DMSO 100 C}}4-\text{NH R substituted phthalazine}+3-\text{methoxy 4 hydroxybenzaldehyde}

Methoxy Group Reactivity

The methoxy group at position 3 can participate in demethylation or electrophilic substitution:

  • Demethylation : BBr₃ in CH₂Cl₂ removes the methyl group, yielding a catechol derivative .

  • Electrophilic Aromatic Substitution : Nitration or sulfonation may occur at the activated para position relative to the methoxy group .

Reported Analogy :
p-Methoxybenzaldehyde derivatives undergo nitration at the para position to the methoxy group with HNO₃/H₂SO₄, producing 3-methoxy-4-nitrobenzaldehyde .

Phthalazine Ring Modifications

The phthalazine moiety, substituted with a 3,4-dimethylphenyl group, may engage in:

  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids at the phthalazine’s halogenated positions (if present) .

  • Radical Reactions : The dimethylphenyl group could stabilize radical intermediates, enabling C–C bond cleavage or functionalization under oxidative conditions .

Mechanistic Insight :
DFT studies on analogous phthalazine systems reveal that radical intermediates form during LiP-catalyzed reactions, leading to bond rearrangements and deacetylation .

Stability and Degradation

  • Photodegradation : Benzaldehyde derivatives are prone to UV-induced radical chain reactions, leading to dimerization or oxidation byproducts .

  • Thermal Stability : The phthalazine ring’s thermal resilience suggests stability up to 200°C, though the aldehyde may decompose under prolonged heating .

Comparison with Similar Compounds

Target Compound

  • Core : Phthalazine (bicyclic aromatic system with two nitrogen atoms).
  • Key Features : Planar structure conducive to π-π stacking interactions; moderate electron deficiency due to nitrogen atoms.

Triazine Derivative (, Compound 5l)

  • Core : 1,3,5-Triazine (trimeric aromatic ring with three nitrogen atoms).
  • Key Features : Highly electron-deficient core, enabling nucleophilic aromatic substitutions; smaller ring size compared to phthalazine .

Oxadiazole and Triazole Derivatives (–3)

  • Cores : 1,3,4-Oxadiazole and 1,2,4-triazole (five-membered heterocycles with two or three heteroatoms).
  • Key Features: Smaller, non-planar systems with varied electronic properties; often used in medicinal chemistry for hydrogen-bonding interactions .

Thiazole-Urea Derivatives (, Compounds 9n and 9o)

  • Core : Thiazole (five-membered ring with sulfur and nitrogen) linked to a phenyl-urea group.
  • Key Features : Thiazole provides rigidity; urea groups enable hydrogen bonding, enhancing target binding affinity .

Substituent Effects

Compound Name Key Substituents Impact on Properties
Target Compound 3-Methoxybenzaldehyde, 3,4-dimethylphenyl Aldehyde: Electrophilic reactivity; methoxy: Solubility; dimethylphenyl: Lipophilicity
Triazine Derivative (5l) Bromo, methoxy, formyl Bromo: Steric hindrance; formyl: Reactivity for condensation
Thiazole-Urea Derivatives Piperazine, chloro, trifluoromethyl Piperazine: Enhanced solubility; trifluoromethyl: Electron-withdrawing effects

Molecular Weights and Yields

Compound Name Molecular Formula Molecular Weight (g/mol) Yield (%) Key Spectral Data (MS)
Target Compound C₂₅H₂₂N₂O₃ (estimated) ~428.4 N/A Aldehyde C=O IR: ~1700 cm⁻¹
Triazine Derivative (5l) C₂₅H₁₉BrN₄O₆ 551.3 Not reported ESI-MS m/z: 551.3 [M+H]⁺
Thiazole-Urea (9n) C₂₂H₂₈N₆OS 422.2 75.0 ESI-MS m/z: 422.2 [M+H]⁺
Thiazole-Urea (9o) C₂₀H₁₇ClF₃N₅OS 480.2 79.4 ESI-MS m/z: 480.2 [M+H]⁺
  • Synthesis Efficiency : The target compound’s synthesis likely involves multi-step substitutions similar to triazine derivatives , though yields are unspecified. Thiazole-urea derivatives achieved 75–79% yields via optimized routes .
  • Spectral Data : The target’s aldehyde group would produce distinct ¹H NMR signals (~10 ppm) and IR stretches (~1700 cm⁻¹), differentiating it from urea or amide-containing analogs .

Physicochemical and Reactivity Profiles

  • Lipophilicity : The 3,4-dimethylphenyl group in the target compound increases logP compared to piperazine-containing thiazole derivatives .
  • Reactivity : The aldehyde group offers sites for Schiff base formation, unlike the urea or triazole derivatives’ nucleophilic amines .
  • Solubility : Methoxy and aldehyde groups may confer moderate polar solubility, though less than piperazine-substituted compounds .

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